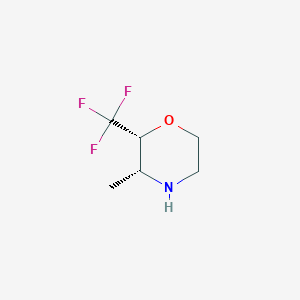

(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine

Beschreibung

(2R,3R)-3-Methyl-2-(trifluormethyl)morpholin ist eine chemische Verbindung, die zur Klasse der Morpholin-Derivate gehört. Sie zeichnet sich durch das Vorhandensein einer Trifluormethylgruppe und einer Methylgruppe aus, die an den Morpholinring gebunden sind.

Eigenschaften

Molekularformel |

C6H10F3NO |

|---|---|

Molekulargewicht |

169.14 g/mol |

IUPAC-Name |

(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine |

InChI |

InChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)11-3-2-10-4/h4-5,10H,2-3H2,1H3/t4-,5-/m1/s1 |

InChI-Schlüssel |

YQRAKOTXZFIGPC-RFZPGFLSSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H](OCCN1)C(F)(F)F |

Kanonische SMILES |

CC1C(OCCN1)C(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

(2R,3R)-3-Methyl-2-(trifluormethyl)morpholin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Trifluormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in Reaktionen mit (2R,3R)-3-Methyl-2-(trifluormethyl)morpholin verwendet werden, umfassen Trifluormethyltrimethylsilan, Trifluormethan und Trifluormethylsulfon. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber oft die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um die Reaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit (2R,3R)-3-Methyl-2-(trifluormethyl)morpholin gebildet werden, hängen von der Art der Reaktion ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate ergeben, während Substitutionsreaktionen zur Bildung neuer Verbindungen mit unterschiedlichen funktionellen Gruppen führen können.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving (2R,3R)-3-methyl-2-(trifluoromethyl)morpholine include trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone. Reaction conditions vary depending on the desired transformation but often involve the use of catalysts and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving (2R,3R)-3-methyl-2-(trifluoromethyl)morpholine depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2R,3R)-3-Methyl-2-(trifluormethyl)morpholin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Trifluormethylgruppe spielt eine entscheidende Rolle bei der Modulation der Reaktivität und Wechselwirkungen der Verbindung mit anderen Molekülen. Detaillierte Studien zu seinem Wirkmechanismus sind im Gange, um seine Wirkungen auf molekularer Ebene aufzuklären.

Wirkmechanismus

The mechanism of action of (2R,3R)-3-methyl-2-(trifluoromethyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fluoxetin: Enthält eine Trifluormethylgruppe und wird als Antidepressivum eingesetzt.

Celecoxib: Ein nichtsteroidales Antirheumatikum mit einer Trifluormethylgruppe.

Aprepitant: Ein Antiemetikum mit einer Trifluormethylgruppe.

Einzigartigkeit

(2R,3R)-3-Methyl-2-(trifluormethyl)morpholin ist aufgrund seiner spezifischen Strukturkonfiguration und des Vorhandenseins sowohl einer Methyl- als auch einer Trifluormethylgruppe am Morpholinring einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische Eigenschaften und Reaktivität, was es für verschiedene Anwendungen in Forschung und Industrie wertvoll macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.